Keto Lovastatin -

Keto Lovastatin

Catalog Number: EVT-13996051
CAS Number:
Molecular Formula: C24H34O6
Molecular Weight: 418.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Keto Lovastatin is synthesized from Lovastatin through specific chemical modifications. Lovastatin itself is derived from fermentation processes involving Aspergillus terreus. It is classified under the statins, which are a group of drugs that inhibit cholesterol synthesis in the liver.

Classification

Keto Lovastatin falls under the category of HMG-CoA reductase inhibitors, similar to its parent compound, Lovastatin. Its chemical classification can be summarized as follows:

  • Chemical Formula: C24H34O6
  • Molecular Weight: 418.52 g/mol
  • CAS Number: 96497-73-3
Synthesis Analysis

Methods

The synthesis of Keto Lovastatin typically involves the oxidation of Lovastatin to introduce a keto group. Various synthetic pathways can be employed, including:

  1. Oxidation Reactions: Utilizing oxidizing agents such as pyridinium chlorochromate or other mild oxidants to convert hydroxyl groups into keto groups.
  2. Lactonization: This process involves the formation of a cyclic ester (lactone) from the corresponding hydroxy acid form of Lovastatin.

Technical Details

The conversion process may include:

  • Refluxing the reaction mixture under controlled conditions to ensure complete conversion.
  • Purification steps such as crystallization or chromatography to isolate Keto Lovastatin from by-products and unreacted materials.
Molecular Structure Analysis

Structure

Keto Lovastatin retains the core structure of Lovastatin but features a keto group at a specific position on the carbon chain. This modification can alter its interaction with biological targets.

Data

  • Molecular Structure: The structural formula can be depicted as follows:
C24H34O6\text{C}_{24}\text{H}_{34}\text{O}_{6}
  • Key Features: The presence of a keto group enhances the compound's potential interactions with enzymes involved in lipid metabolism.
Chemical Reactions Analysis

Reactions

Keto Lovastatin participates in various chemical reactions, primarily relating to its role as an HMG-CoA reductase inhibitor. Key reactions include:

  1. Enzyme Inhibition: Acting competitively against HMG-CoA, leading to decreased production of mevalonate, a precursor in cholesterol biosynthesis.
  2. Hydrolysis: In vivo conversion from its lactone form to the active hydroxy acid form.

Technical Details

The stability and reactivity of Keto Lovastatin can be influenced by pH levels and other environmental factors, affecting its efficacy and safety profile.

Mechanism of Action

Process

Keto Lovastatin functions by inhibiting HMG-CoA reductase, which is crucial in cholesterol synthesis:

  1. Binding: The compound binds reversibly to the active site of HMG-CoA reductase.
  2. Inhibition: This binding prevents the conversion of HMG-CoA to mevalonate, thus reducing cholesterol production in the liver.

Data

Studies have shown that statins like Keto Lovastatin can lead to significant reductions in low-density lipoprotein cholesterol levels (LDL-C), contributing to cardiovascular risk reduction.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Insoluble in water; sparingly soluble in organic solvents like ethanol and methanol.
  • Melting Point: Approximately 174.5 °C.

Chemical Properties

  • Stability: Sensitive to light; must be stored under controlled conditions to maintain integrity.
  • Reactivity: Reacts with strong acids and bases; undergoes hydrolysis in aqueous environments.
Applications

Scientific Uses

Keto Lovastatin is primarily utilized in biochemical research settings for:

  • Proteomics Research: Its ability to inhibit specific enzymes makes it valuable for studying lipid metabolism and related pathways.
  • Pharmacological Studies: Investigating its effects on cholesterol levels and potential side effects related to statin therapy.
Biosynthesis and Enzymatic Pathways of Keto Lovastatin

Polyketide Synthase (PKS) Systems in Fungal Secondary Metabolism

Fungal type I iterative polyketide synthases (PKSs) assemble complex natural products through programmed condensation of acyl-CoA precursors. In Aspergillus terreus, keto lovastatin (dihydromonacolin L) biosynthesis relies on two multidomain PKSs operating in tandem. These systems are classified as highly reducing (HR) PKSs due to their extensive reductive modifications during chain elongation [2] [7]. The HR-PKS architecture minimally includes core domains—ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP)—supplemented with auxiliary domains like ketoreductase (KR), dehydratase (DH), enoylreductase (ER), and methyltransferase (MT) that dictate structural outcomes [2] [9].

Role of Lovastatin Nonaketide Synthase (LNKS) in Decalin Core Formation

LovB (LNKS) is a 3038-amino-acid HR-PKS responsible for constructing the decalin core of keto lovastatin. Its domain organization (KS-AT-DH-CMeT-ER-KR-ACP-C) enables nine iterative elongation cycles using acetyl-CoA as the starter unit and eight malonyl-CoA extender units. Key catalytic events include:

  • Methylation: The C-methyltransferase (CMeT) domain installs α-methyl branches using S-adenosyl methionine (SAM) during specific elongation cycles [1] [9].
  • Reduction Cycles: KR, DH, and ER domains generate variable oxidation states, culminating in a highly reduced poly-β-keto chain [7] [9].
  • Diels-Alder Cyclization: LovB autonomously catalyzes an intramolecular Diels-Alder reaction to form the decalin ring system, a reaction validated using substrate analogs [4] [9].
  • Trans-ER Partnership: The standalone enoylreductase LovC partners with LovB to ensure correct β-carbon processing during specific cycles, preventing premature cyclization [1].
  • Thioesterase-Mediated Release: The cryptic thioesterase LovG hydrolyzes the mature polyketide chain from LovB’s ACP domain, yielding dihydromonacolin L (keto lovastatin). In vitro reconstitution confirms LovG’s essentiality for product release and LovB turnover [1].

Table 1: Enzymatic Domains of LovB (LNKS) and Their Functions

DomainFunctionCatalytic Role in Keto Lovastatin Biosynthesis
KSChain elongation via Claisen condensationForms carbon-carbon bonds between acetyl-CoA starter and malonyl-CoA extenders
ATMalonyl-CoA selection and transfer to ACPLoads extender units for polyketide chain growth
DHDehydration of β-hydroxyacyl intermediatesGenerates α,β-unsaturated thioesters during reduction cycles
CMeTC-methylation using S-adenosyl methionineInstalls methyl branches at α-carbons of specific polyketide intermediates
EREnoyl reduction (with trans-acting LovC)Converts enoyl intermediates to saturated acyl chains
KRKetoreduction of β-carbonyl groupsProduces β-hydroxy intermediates
ACPCarrier for polyketide intermediates via phosphopantetheinyl armShuttles growing polyketide chain between catalytic domains
CCondensation domain for chain terminationFacilitates Diels-Alder cyclization of linear polyketide to decalin

Diketide Synthase (LDKS) Functionality in Side-Chain Assembly

LovF (LDKS) is a dedicated diketide synthase (domain structure: KS-AT-ACP) that synthesizes the 2-methylbutyryl side chain of lovastatin. Unlike LovB, LovF operates non-iteratively:

  • Initiation: Accepts acetyl-CoA as a starter unit.
  • Single Extension: Incorporates one malonyl-CoA unit followed by C-methylation via its CMeT domain.
  • Transacylation: The acyltransferase LovD transfers the diketide from LovF’s ACP to the C-8 hydroxyl of monacolin J (derived from keto lovastatin) [6] [8].LovF’s product specificity is narrow, but LovD exhibits broad substrate flexibility, accepting alternative acyl donors (e.g., α-dimethylbutyryl-SNAC) to generate analogs like simvastatin [8].

Table 2: Comparative Features of Lovastatin Biosynthetic PKSs

FeatureLovB (LNKS)LovF (LDKS)
ProductDihydromonacolin L (decalin core)2-Methylbutyryl diketide (side chain)
Chain LengthNonaketide (9 carbons)Diketide (2 carbons)
Iterative Cycles9 rounds1 round
Trans-Acting PartnerEnoylreductase LovCAcyltransferase LovD
Release MechanismHydrolysis by LovG thioesteraseTransacylation to monacolin J by LovD
Domain ArchitectureKS-AT-DH-CMeT-ER-KR-ACP-CKS-AT-CMeT-ACP

Gene Cluster Organization and Regulatory Elements in Aspergillus terreus

Comparative Analysis of lov Gene Clusters Across Statin-Producing Fungi

The lov cluster in A. terreus spans 64 kb and includes 18 genes: two PKSs (lovB, lovF), regulatory genes (lovE), tailoring enzymes (lovA, lovD), transporters, and resistance genes [5] [10]. Key biosynthetic genes are:

  • lovB (LNKS), lovC (trans-ER), lovG (thioesterase)
  • lovA (P450 monooxygenase for monacolin J oxidation)
  • lovF (LDKS), lovD (acyltransferase)
  • lovE (pathway-specific transcription factor)

Homologous clusters exist in Monascus pilosus (mok cluster, 67% identity to lov) and Penicillium citrinum (mlc cluster, 58% identity), with conserved synteny of lovB-lovG-lovC [1] [5]. Notably, lovG is positioned between lovB and lovC across all statin producers, confirming its non-redundant role in keto lovastatin release. Disruption of lovG reduces lovastatin titers by >95% in A. terreus, underscoring its indispensability [1].

Table 3: Conservation of Core lov Genes Across Statin-Producing Fungi

GeneFunctionA. terreusM. pilosusP. citrinum
lovBNonaketide synthase (decalin core)++ (MokA)+ (MlcA)
lovCtrans-Enoylreductase++ (MokB)+ (MlcC)
lovGThioesterase++ (MokD)+ (MlcF)
lovFDiketide synthase (side chain)++ (MokE)+ (MlcB)
lovEPathway-specific transcription factor++ (MokG)+ (MlcE)

Transcriptional Regulation of Keto Lovastatin Precursor Pathways

Keto lovastatin biosynthesis is governed by hierarchical regulation:

  • Pathway-Specific Control: The Zn₂Cys₆ transcription factor LovE directly activates lovB, lovC, lovG, and lovF. Overexpression of lovE in A. terreus MJ106 increases keto lovastatin titers 3-fold (reaching 1,512 mg/L) by upregulating the entire lov cluster [5].
  • Global Regulation: The velvet complex protein LaeA modulates chromatin remodeling at the lov cluster. Deletion of laeA abolishes keto lovastatin production, while its overexpression enhances transcription of lovB and lovF [10].
  • Carbon Catabolite Repression (CCR): Glucose suppresses lov cluster expression via CreA-mediated repression. Non-repressive carbon sources (e.g., lactose) increase titers 2-fold by alleviating CCR [3] [5].
  • Polyamine Signaling: Intracellular spermidine enhances lov gene expression in high-yielding strains. Inhibiting ornithine decarboxylase (ODC) reduces keto lovastatin synthesis, while exogenous spermidine restores production [10].

Table 4: Regulatory Factors Influencing lov Gene Expression

RegulatorTypeTarget GenesEffect on Keto LovastatinMechanism
LovEPathway-specific TFlovB, lovC, lovG↑ 3–4 foldDirect promoter binding
LaeAGlobal regulatorEntire lov clusterEssential for productionChromatin remodeling
CreACCR repressorlovB, lovF↓ 50–70% under glucoseGlucose-mediated repression
SpermidinePolyamine signalinglovB, lovE↑ 20–45%Upregulation of lov genes and laeA

Complete Compound List:

  • Keto Lovastatin (Dihydromonacolin L)
  • Lovastatin
  • Simvastatin
  • Monacolin J
  • 2-Methylbutyryl diketide
  • α-Dimethylbutyryl-SNAC
  • Huvastatin
  • 6-Hydroxyl-6-desmethylmonacolin J
  • Orsellinic Acid
  • 6-Methylsalicylic Acid (6-MSA)
  • Norsolorinic Acid (NSA)

Properties

Product Name

Keto Lovastatin

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methyl-3-oxobutanoate

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

InChI

InChI=1S/C24H34O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-15,18-21,23,26H,7-8,10-12H2,1-4H3/t13-,14-,15?,18+,19+,20-,21-,23-/m0/s1

InChI Key

NXZRZXCVBJAQDF-KZDKVUJMSA-N

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C(=O)C

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